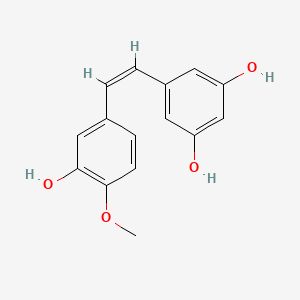

Rhapontigenin

描述

大黄素甲醚是一种芪类化合物,属于天然酚类。它可以从葡萄科植物如虎杖(Vitis coignetiae)和买麻藤科植物如麻藤(Gnetum cleistostachyum)中提取。 大黄素甲醚以其多种生物活性而闻名,包括抗癌、抗氧化、抗真菌和抗菌作用 .

准备方法

合成路线与反应条件

大黄素甲醚可以通过水解其糖苷形式的大黄素苷合成。 水解过程涉及使用酸或酶法将大黄素苷分解成大黄素甲醚和葡萄糖 .

工业生产方法

一种高效的大规模制备大黄素甲醚的方法是采用高速逆流色谱法 (HSCCC)。该方法使用由正己烷、乙酸乙酯、甲醇和水组成的两相溶剂体系,比例为 1:4:2:6。流动相以 2.2 mL/min 的优化流速和 850 rpm 的转速洗脱。 该方法可以快速分离纯化大黄素甲醚,纯度高 .

化学反应分析

反应类型

大黄素甲醚会发生多种化学反应,包括氧化、还原和取代反应。

常用试剂和条件

氧化: 大黄素甲醚可以在酸性或碱性条件下使用高锰酸钾或过氧化氢等试剂氧化。

还原: 大黄素甲醚的还原可以使用硼氢化钠或氢化铝锂等试剂。

取代: 涉及大黄素甲醚的取代反应通常在特定条件下使用卤化剂或亲核试剂。

主要生成产物

科学研究应用

大黄素甲醚具有广泛的科学研究应用:

化学: 它被用作模型化合物来研究芪类及其衍生物的化学行为。

生物学: 大黄素甲醚被研究用于其对各种生物系统的影响,包括其在细菌中作为群体感应抑制剂的作用.

作用机制

相似化合物的比较

大黄素甲醚与白藜芦醇和白藜芦醇乙醚等其他芪类化合物相似。它具有独特的性质,使其与这些化合物区别开来:

类似化合物

- 白藜芦醇

- 白藜芦醇乙醚

- 异大黄素甲醚

大黄素甲醚独特的生物活性组合和化学性质使其成为各种科学和工业应用中宝贵的化合物。

属性

IUPAC Name |

5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-15-5-4-10(8-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMHDRYYFAYWEG-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501023634 | |

| Record name | Rhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-65-2 | |

| Record name | Rhapontigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhapontigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHAPONTIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22BG4NNH6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

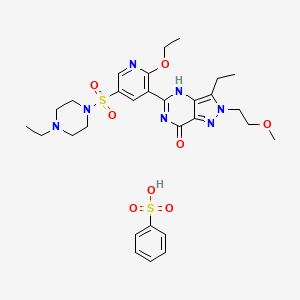

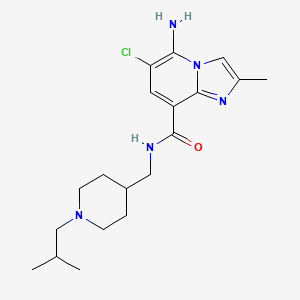

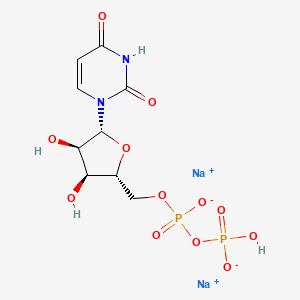

Feasible Synthetic Routes

A: Rhapontigenin demonstrates a strong inhibitory effect on tyrosinase, a key enzyme involved in melanin synthesis. [, , ] This inhibitory action is significantly stronger compared to its glycoside form, rhapontin. [] Additionally, this compound has been shown to inhibit melanin synthesis in B16F10 melanoma cells more effectively than rhapontin. []

A: Research suggests that this compound inhibits hypoxia-inducible factor 1-alpha (HIF-1α) accumulation in hypoxic PC-3 prostate cancer cells. [] This inhibition leads to decreased vascular endothelial growth factor (VEGF) secretion and subsequently suppresses tube formation in human umbilical vein endothelial cells, effectively hindering angiogenesis. []

A: this compound demonstrates antioxidant properties by scavenging reactive oxygen species (ROS), DPPH radicals, and hydrogen peroxide. [] It protects against oxidative stress-induced cellular damage, including membrane lipid peroxidation and DNA damage. [] Furthermore, it inhibits apoptosis in Chinese hamster lung fibroblast (V79-4) cells exposed to hydrogen peroxide. []

A: this compound (3,3′,5-Trihydroxy-4′-methoxystilbene) has the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol. [, , ]

A: Proton NMR, 13C-NMR, UV, IR, and MALDI-Mass spectrometry have been employed to characterize and confirm the structure of this compound. [, , ] These techniques provide information on the compound's functional groups, connectivity, and molecular weight.

A: While this compound itself has not been reported to possess direct catalytic properties, its formation from rhapontin through enzymatic transformation by enzymes like Pectinex highlights its role as a substrate in biocatalytic processes. [, , , ]

A: Yes, molecular docking studies have been conducted to investigate the interactions of this compound with targets like acetylcholinesterase and amyloid-β peptide. [] These studies provide insights into the binding modes and potential inhibitory mechanisms of this compound against these targets.

A: Studies on this compound and its analogs reveal that the presence and position of hydroxyl and methoxy groups significantly influence its biological activity. For instance, this compound, with a methoxy group at ring B, exhibits weaker anti-staphylococcal activity compared to its analog, pterostilbene, which has methoxy groups at ring A. [] Similarly, the presence of a hydroxyl group at the 4′-position enhances the inhibitory effect of piceatannol against Staphylococcus aureus. []

A: this compound, the aglycone form of rhapontin, exhibits significantly higher biological activity compared to its glycosylated counterpart. [, , ] This difference in activity is attributed to the improved cellular uptake and target interaction of the aglycone form.

A: Encapsulation of this compound within cyclodextrin complexes has shown promising results in enhancing its solubility, stability, and potentially its bioavailability. [] This approach overcomes the limitations associated with its low water solubility and susceptibility to degradation, paving the way for the development of more effective formulations.

ANone: While the provided research papers do not directly address SHE regulations, it is crucial to emphasize that any development or application of this compound as a pharmaceutical or cosmetic ingredient must adhere to all relevant safety and regulatory guidelines.

A: Several in vitro models have been employed to assess the effects of this compound, including: * Enzyme Inhibition Assays: To determine its inhibitory potential against tyrosinase, [, , ] 5-lipoxygenase, [] cyclooxygenase-1 and -2. [] * Cell Culture Studies: Assessing its anti-proliferative effects on cancer cell lines like PC-3 prostate cancer cells, [] B16F10 melanoma cells, [] and MDA-MB-231 breast cancer cells. [] * Antimicrobial Assays: Evaluating its antibacterial activity against Staphylococcus aureus [] and Propionibacterium acnes. []

ANone: Researchers have utilized various animal models, primarily rodent models, to investigate the in vivo effects of this compound:

* **Rat model of myocardial infarction:** Evaluating its cardioprotective effects in isoproterenol-induced myocardial infarction. []* **Rat model of hyperlipidemia:** Assessing its antihyperlipidemic effects in rats fed a high-cholesterol diet. [] * **Mouse model of memory impairment:** Investigating its potential to improve scopolamine-induced memory impairment in ICR mice. [] * **Mouse model of inflammation:** Studying its anti-inflammatory effects in carrageenan-induced paw inflammation. []ANone: The provided research articles primarily focus on the chemical characterization, in vitro activity, and some in vivo studies of this compound. Therefore, information regarding resistance mechanisms, detailed toxicity profiles, drug delivery strategies, biomarker research, specific analytical method validation, environmental impact, immunogenicity, drug-transporter interactions, and other aspects mentioned in questions 11-27 is currently limited within the scope of these studies. Further research is warranted to address these specific areas comprehensively.

ANone: Given its diverse biological activities, this compound holds promise for applications across various fields:

* **Pharmaceuticals:** Potential therapeutic agent for conditions such as cancer, [, ] cardiovascular diseases, [] hyperlipidemia, [] and neurodegenerative disorders. []* **Cosmetics:** Promising ingredient for skin-whitening and anti-aging formulations due to its anti-melanogenic [, ] and antioxidant properties. []* **Food Industry:** Potential as a natural preservative due to its antimicrobial activity against bacteria and fungi. [, ]体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)

![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)

![1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B1662344.png)

![5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide;hydrochloride](/img/structure/B1662350.png)